molecular formula C10H10BrClO2 B1372872 2-(4-Bromophenoxy)butanoyl chloride CAS No. 17520-86-4

2-(4-Bromophenoxy)butanoyl chloride

Cat. No.: B1372872
CAS No.: 17520-86-4
M. Wt: 277.54 g/mol
InChI Key: SMNPEWBYDYGUBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)butanoyl chloride typically involves the reaction of 4-bromophenol with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)butanoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Oxidation Reactions: It can be oxidized to form various oxidized products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while reduction with LiAlH₄ would produce an alcohol .

Scientific Research Applications

2-(4-Bromophenoxy)butanoyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)butanoyl chloride
  • 2-(4-Fluorophenoxy)butanoyl chloride
  • 2-(4-Methylphenoxy)butanoyl chloride

Uniqueness

2-(4-Bromophenoxy)butanoyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs with different substituents. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-(4-bromophenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNPEWBYDYGUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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